3,3'-Sulfanediylbis(thietane)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
597580-26-2 |
|---|---|
Molecular Formula |
C6H10S3 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
3-(thietan-3-ylsulfanyl)thietane |
InChI |
InChI=1S/C6H10S3/c1-5(2-7-1)9-6-3-8-4-6/h5-6H,1-4H2 |
InChI Key |
OVVUTJCWMFOOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)SC2CSC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Sulfanediylbis Thietane and Its Derivatives
Historical Perspectives on Thietane (B1214591) Synthesis
The synthesis of thietanes, four-membered heterocyclic compounds containing a sulfur atom, has been a subject of interest for decades due to their presence in natural products and their utility as synthetic intermediates. beilstein-journals.org The inherent ring strain of the thietane structure presents unique challenges and opportunities in its synthesis.
Cyclization Strategies for Thietane Ring Formation
Historically, the most traditional and straightforward method for constructing the thietane ring is through the cyclization of 1,3-difunctionalized propane derivatives. wikipedia.org This approach typically involves an intermolecular double nucleophilic substitution on a 1,3-dihaloalkane with a sulfide (B99878) source, such as sodium sulfide. beilstein-journals.orgnih.gov
Key cyclization strategies include:
Intermolecular Double Displacement: The reaction of 1,3-dihalopropanes with sodium sulfide is a classic method, though it can be accompanied by the formation of polymeric byproducts. beilstein-journals.orgthieme-connect.de
Intramolecular Cyclization: A more efficient route involves the intramolecular cyclization of γ-halothiols or their derivatives. dntb.gov.ua This method often provides better yields and fewer side products compared to its intermolecular counterpart.
From Diols and their Derivatives: The conversion of 1,3-diols to bis-mesylates or bis-tosylates, followed by reaction with a sulfide source, is another common strategy. For instance, 2,2-bis(bromomethyl)propane-1,3-diol has been used to prepare thietanose nucleosides via a double displacement with sodium sulfide to form the thietane ring. beilstein-journals.org
Ring Expansion of Thiiranes: The ring expansion of three-membered thiirane (episulfide) rings offers an alternative pathway to thietanes. beilstein-journals.org This can be achieved through various methods, including the reaction of 2-(1-haloalkyl)thiiranes with nucleophiles. nih.gov
Photochemical [2+2] Cycloaddition: The thia-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of a thiocarbonyl compound and an alkene, provides a powerful method for the synthesis of substituted thietanes. nih.gov
The following table summarizes some of the seminal cyclization strategies for thietane ring formation.
| Strategy | Precursor(s) | Reagent(s) | Key Transformation | Reference(s) |
| Intermolecular Double Displacement | 1,3-Dihalopropane | Sodium Sulfide | Formation of two C-S bonds | beilstein-journals.orgwikipedia.org |
| Intramolecular Cyclization | γ-Halothiol | Base | Formation of one C-S bond | dntb.gov.ua |
| From 1,3-Diols | 1,3-Diol dimesylate | Sodium Sulfide | SN2 displacement | beilstein-journals.org |
| Thiirane Ring Expansion | 2-(1-Haloalkyl)thiirane | Nucleophile | Ring expansion | nih.gov |
| Photochemical [2+2] Cycloaddition | Thioketone, Alkene | UV light | [2+2] cycloaddition | nih.gov |
Evolution of Synthetic Approaches to Substituted Thietanes
As the field of organic synthesis has advanced, so too have the methods for preparing substituted thietanes. The initial focus on simple, unsubstituted thietane has broadened to include the synthesis of highly functionalized derivatives for various applications, including medicinal chemistry. nih.gov
Early methods for introducing substituents often relied on the use of substituted 1,3-dihaloalkanes, which could be challenging to prepare. beilstein-journals.org The development of more versatile and regioselective methods has been a key area of research.
Noteworthy advancements in the synthesis of substituted thietanes include:
Use of Functionalized Precursors: The synthesis of thietane-3-ol from epichlorohydrin and a sulfide source is a classic example of using a readily available functionalized precursor. nih.gov Thietan-3-one is another key intermediate that can be prepared and subsequently reacted with organometallic reagents to introduce a wide range of substituents at the 3-position. nih.gov
Stereoselective Syntheses: The development of stereoselective methods for the synthesis of chiral thietanes has been crucial for their application in pharmaceuticals. This has been achieved through the use of chiral starting materials or chiral catalysts.
Ring-Opening of Oxiranes: The reaction of 2-(1-haloalkyl)oxiranes with a sulfur nucleophile, followed by intramolecular cyclization, provides a route to 3-hydroxythietanes. nih.gov
Modern Catalytic Methods: More recently, transition metal-catalyzed reactions have been employed to construct the thietane ring with high efficiency and selectivity. beilstein-journals.org
Targeted Synthesis of 3,3'-Sulfanediylbis(thietane)
The synthesis of 3,3'-Sulfanediylbis(thietane) presents a unique challenge in that it requires the formation of two thietane rings connected by a central sulfur atom. This can be envisioned through several strategic disconnections.
Strategies Involving Bis-Electrophilic or Bis-Nucleophilic Thietane Precursors
One logical approach to the synthesis of 3,3'-Sulfanediylbis(thietane) is the coupling of two thietane units. This can be achieved by employing either a bis-electrophilic or a bis-nucleophilic thietane precursor.
Bis-Electrophilic Strategy: A hypothetical bis-electrophilic precursor could be a derivative of 3,3'-bis(hydroxymethyl)thietane, which itself can be synthesized. Conversion of the hydroxyl groups to good leaving groups, such as tosylates or halides, would generate a bis-electrophile. Reaction of this species with a sulfide source would, in principle, lead to the formation of a larger ring system rather than the desired bis-thietane. A more plausible approach would be to start with a pre-formed thietane ring bearing an electrophilic center at the 3-position.
Bis-Nucleophilic Strategy: A bis-nucleophilic approach would involve a precursor such as 3,3'-dithiolthietane. However, the synthesis of such a precursor is not straightforward. A more practical approach would be to use a thietane with a single nucleophilic center and couple it with a suitable electrophile.
A plausible synthetic route could involve the reaction of two equivalents of a 3-electrophilic thietane with a sulfide source. For example, the reaction of 3-chlorothietane or thietan-3-yl tosylate with sodium sulfide could yield 3,3'-Sulfanediylbis(thietane).
Approaches to the Central Sulfanediyl Linkage (–S–)
The formation of the central sulfanediyl (–S–) linkage is the key bond construction in the synthesis of 3,3'-Sulfanediylbis(thietane). Standard nucleophilic substitution reactions are well-suited for this purpose.
A proposed synthetic pathway is as follows:
Preparation of a 3-Substituted Thietane Precursor: Thietan-3-ol can be synthesized from readily available starting materials such as 1,3-dichloropropan-2-ol or epichlorohydrin with a sulfide source. google.com
Activation of the 3-Position: The hydroxyl group of thietan-3-ol can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. Alternatively, conversion to a 3-halothietane can be achieved using standard halogenating agents.
Nucleophilic Substitution: The resulting electrophilic thietane derivative can then be reacted with a sulfide nucleophile, such as sodium sulfide (Na₂S), in a suitable solvent. This reaction would proceed via an SN2 mechanism, where two molecules of the thietane electrophile react with one molecule of the sulfide to form the desired 3,3'-Sulfanediylbis(thietane).
The following table outlines this proposed synthetic approach.
| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |
| 1 | Thietan-3-ol | Toluenesulfonyl chloride, Pyridine | Thietan-3-yl tosylate | Esterification |
| 2 | Thietan-3-yl tosylate (2 eq.) | Sodium sulfide (1 eq.) | 3,3'-Sulfanediylbis(thietane) | Nucleophilic Substitution |
Multi-Component Reactions for Constructing the Bis-Structure
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an atom-economical and efficient approach to complex molecules. chemistryforsustainability.org While no specific MCR has been reported for the direct synthesis of 3,3'-Sulfanediylbis(thietane), one can conceptualize such a reaction.
A hypothetical MCR could involve the reaction of a suitable 1,3-dielectrophile, a sulfur source, and a component that can form the second thietane ring. For example, a reaction between two molecules of a suitable alkene precursor, a sulfur transfer reagent, and a central sulfide source in a tandem [2+2] cycloaddition and nucleophilic substitution could potentially lead to the desired bis-thietane structure. However, such a reaction would require careful design of the starting materials and optimization of the reaction conditions. The development of such a multi-component reaction remains a challenge for synthetic chemists.
Advanced Synthetic Techniques and Methodologies
Advanced synthetic methodologies offer precise control over the construction and modification of the thietane scaffold. These techniques are essential for introducing specific functionalities and for creating complex architectures involving the thietane ring.
Photochemical [2+2] cycloadditions, particularly the thia-Paternò–Büchi reaction, represent a powerful and direct method for the construction of the thietane ring system. nih.govbeilstein-journals.org This reaction involves the photo-induced cycloaddition of a thiocarbonyl compound with an alkene. The versatility of this approach allows for the synthesis of a wide array of substituted thietanes by varying the substituents on both the alkene and the thiocarbonyl partner. nih.gov
The general mechanism involves the excitation of the thiocarbonyl compound to its triplet state, which then adds to the alkene in a stepwise manner through a 1,4-biradical intermediate. The regioselectivity of the addition is influenced by the stability of this biradical intermediate.
A significant challenge in utilizing the thia-Paternò–Büchi reaction is the inherent instability of many thiocarbonyl compounds. To circumvent this, domino reactions have been developed where the thiocarbonyl species is generated in situ. One such strategy involves a Norrish type II fragmentation of phenacyl sulfides, which upon visible light irradiation, generate the required thiocarbonyl intermediate that can then be trapped by an alkene to form the thietane ring.
| Reactant 1 | Reactant 2 | Light Source | Solvent | Product | Yield (%) |
| Thiobenzophenone | 2-Methylpropene | UV light | Benzene | 2,2-Dimethyl-3,3-diphenylthietane | High |
| Xanthione | Acenaphthylene | Sodium lamp | Dichloromethane | Spiro[thietane-2,1'-acenaphthylene]-9-thione | Good |
| In situ generated thioaldehyde | Electron-rich alkene | Visible light | Dichloromethane/Ethyl acetate | Substituted thietane | Moderate to Good |
This table presents illustrative examples of the thia-Paternò–Büchi reaction for thietane synthesis.
For the synthesis of a molecule like 3,3'-Sulfanediylbis(thietane), a potential photochemical approach could involve the cycloaddition of a thiocarbonyl compound bearing a protected thiol group with an appropriate alkene, followed by deprotection and dimerization.
Ring expansion of three-membered thiiranes (episulfides) and ring contraction of five- or six-membered sulfur-containing heterocycles are valuable strategies for thietane synthesis. nih.gov These methods provide alternative pathways to the thietane core, especially when direct cyclization is challenging.
Ring Expansion of Thiiranes: The expansion of a thiirane ring to a thietane can be achieved through various methods, including nucleophilic and electrophilic ring-opening followed by intramolecular cyclization. A common approach involves the reaction of a 2-(halomethyl)thiirane with a nucleophile, which can lead to a thietane through an intermediate episulfonium ion. beilstein-journals.org
Transition-metal catalysis has also been employed to facilitate the ring expansion of thiiranes. For instance, rhodium carbenoids, generated from sulfonium (B1226848) acylmethylides, can react with thiiranes in an electrophilic ring expansion to yield functionalized thietanes. acs.org The proposed mechanism involves the formation of a thiiranium intermediate, which, after ring opening by a transient nucleophile and subsequent intramolecular substitution, affords the thietane product. nih.gov
Ring Contraction of Thiolanes: The ring contraction of five-membered thiolanes to four-membered thietanes is less common but has been reported in specific cases. For example, the photochemical rearrangement of certain substituted thiolane derivatives can lead to the formation of thietanes.
| Starting Material | Reagent(s) | Method | Product |
| 2-(Chloromethyl)thiirane | Base | Nucleophilic Ring Expansion | Thietane |
| 2-Alkylthiirane | Dimethylsulfonium acylmethylide, Rhodium catalyst | Electrophilic Ring Expansion | 2-Acyl-4-alkylthietane |
| 3-Chloro-2-methylthiolane | Heat/Light | Ring Contraction | Substituted thietane |
This table provides examples of ring expansion and contraction methodologies for thietane synthesis.
The selective functionalization of a pre-formed thietane ring is crucial for the synthesis of complex derivatives. Direct C-H functionalization and the activation of the thietane ring through oxidation are key strategies to achieve this.
A powerful method for the direct functionalization of thietanes involves the use of thietane 1-oxide as a substrate. The sulfoxide (B87167) group activates the adjacent C-H bonds, allowing for stereoselective deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce substituents at the C2 and C4 positions with high regio- and stereoselectivity. This methodology has been successfully applied to achieve both single and double functionalization of the thietane 1-oxide ring.
The stereochemical outcome of the functionalization is often controlled by the directing effect of the sulfoxide oxygen. By carefully choosing the reaction conditions and the electrophile, a variety of functional groups can be introduced onto the thietane scaffold.
| Substrate | Base | Electrophile | Product |
| Thietane 1-oxide | LDA | Alkyl halide | C2-Alkyl-thietane 1-oxide |
| Thietane 1-oxide | LDA (2.2 equiv.) | Aldehyde | C2,C4-Disubstituted-thietane 1-oxide |
| C2-Substituted thietane 1-oxide | LDA | Deuterium oxide | C2,C4-Disubstituted-thietane 1-oxide |
This table illustrates the chemo- and regioselective functionalization of thietane 1-oxide.
To synthesize 3,3'-Sulfanediylbis(thietane), one could envision the functionalization of a 3-halothietane derivative with a sulfur nucleophile. Achieving selectivity at the 3-position would be critical and might require the use of specifically substituted thietane precursors.
While direct transition-metal catalyzed routes to 3,3'-Sulfanediylbis(thietane) are not explicitly documented, the principles of transition-metal catalysis can be applied to the synthesis of thietanes and their derivatives. Rhodium-catalyzed reactions, as mentioned earlier, are effective for the ring expansion of thiiranes to form functionalized thietanes. nih.govacs.org
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and could potentially be adapted for the synthesis of the target molecule. For instance, a palladium-catalyzed coupling of a 3-halothietane or a 3-thietanylboronic acid derivative with a suitable sulfur-containing coupling partner could be a viable strategy. The development of such a method would depend on the stability of the thietane ring under the catalytic conditions and the availability of the necessary precursors.
| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Potential Product |
| Rhodium(II) acetate | 2-Alkylthiirane | Dimethylsulfonium acylmethylide | Ring Expansion | Functionalized thietane |
| Palladium(0) complex | 3-Bromothietane | Sodium sulfide | Cross-coupling | 3,3'-Sulfanediylbis(thietane) |
| Palladium(0) complex | 3-Thietanylboronic acid | Sulfur electrophile | Suzuki-type coupling | Functionalized 3-thietanyl sulfide |
This table outlines potential transition-metal catalyzed routes towards thietane derivatives and the target molecule.
Purification and Isolation Methodologies for Complex Thietane Structures
The purification and isolation of complex thietane structures, including 3,3'-Sulfanediylbis(thietane), often require a combination of chromatographic and non-chromatographic techniques. The presence of the sulfur atom can influence the polarity and stability of these compounds, necessitating careful selection of purification methods.
Chromatographic Techniques:
Flash Column Chromatography: This is the most common method for the purification of thietane derivatives. Silica gel is a standard stationary phase, and the eluent system is chosen based on the polarity of the target compound. For relatively nonpolar thietanes, a mixture of hexane and ethyl acetate is often effective. Gradient elution can be employed to separate complex mixtures. nih.gov
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications or for separating compounds with very similar polarities, preparative TLC can be a useful tool.
High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical standards or for the separation of stereoisomers, reversed-phase or normal-phase HPLC can be utilized.
Non-Chromatographic Techniques:
Distillation: For volatile and thermally stable thietanes, distillation under reduced pressure can be an effective purification method. thieme-connect.de
Crystallization: If the thietane derivative is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material.
Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from inorganic salts and other water-soluble impurities.
The characterization of purified thietane derivatives is typically performed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Reactivity and Mechanistic Studies of 3,3 Sulfanediylbis Thietane
Strain-Induced Reactivity of the Thietane (B1214591) Rings
The thietane ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain. This inherent strain makes the ring susceptible to cleavage under various conditions, driving a range of chemical reactions.
The strained nature of the thietane ring facilitates its opening by both nucleophilic and electrophilic reagents. Nucleophiles, such as organolithium compounds, can attack one of the carbon atoms adjacent to the sulfur, leading to the cleavage of a carbon-sulfur bond and subsequent ring opening. wikipedia.org Similarly, electrophiles can activate the sulfur atom, making the ring more susceptible to nucleophilic attack. An example of this is the electrophilic aryne-activated ring-opening of thietanes, which proceeds under mild conditions with a broad range of nucleophiles. rsc.org
Computational studies on small cyclic disulfides have shown that the reaction mechanism can be influenced by ring strain. For smaller, more strained rings like thietane, the reaction with a nucleophile such as a hydrosulfide (B80085) ion (HS⁻) is more likely to proceed via an S(_N)2 mechanism, where the addition of the nucleophile and ring cleavage occur concomitantly. nih.gov This is in contrast to less strained five- and six-membered rings, which tend to react through an addition-elimination pathway. nih.gov
The following table summarizes examples of nucleophilic and electrophilic ring-opening reactions of thietane derivatives.
| Reactant | Reagent(s) | Product(s) | Reaction Type |
| Thietane | Butyllithium | Ring-opened lithium thiolate | Nucleophilic Ring-Opening |
| Thietane | Bromine | Ring-opened dibromo thioether | Electrophilic Ring-Opening |
| Arylthiiranes | Phenoxyacetyl chloride, triethylamine | 4,5-dihydrobenzo[d]thiepin-2(1H)-ones | Ring-Expansion |
| 2-(1-haloalkyl)thiiranes | Nucleophiles (:Nu⁻) | Thietane derivatives | Nucleophilic Ring Expansion |
The strain in the thietane ring also provides the driving force for ring-opening polymerization (ROP). Cationic ROP is a common method for polymerizing cyclic monomers like 1,3-dioxolane, and similar principles can be applied to thietane derivatives. rsc.org This process typically involves an initiation step where a cationic species attacks the sulfur atom, followed by propagation where the resulting sulfonium (B1226848) ion is attacked by another monomer unit, leading to chain growth.
The polymerization of 3-hydroxy-1-propane sulfonic acid sultone with tertiary amines provides a well-studied example of ROP involving a sulfur-containing heterocycle. scispace.com The reaction proceeds through the formation of a zwitterionic intermediate, which then initiates the anionic living polymerization. scispace.com While this specific example involves a sultone, the underlying principles of ring-strain-driven polymerization are applicable to thietanes.
Reactivity at the Central Sulfanediyl Linkage
The central sulfur atom in the sulfanediyl bridge of 3,3'-Sulfanediylbis(thietane) is a key site of reactivity, allowing for oxidation and coordination to metal centers.
The sulfur atom of the sulfanediyl linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. youtube.com These oxidations are common transformations for thioethers and can be achieved using a variety of oxidizing agents. researchgate.net Hydrogen peroxide is a common and environmentally friendly oxidant for this purpose. mdpi.comorganic-chemistry.org The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the temperature. mdpi.com
For instance, the oxidation of sulfides to sulfoxides can be achieved with high selectivity using hydrogen peroxide in glacial acetic acid under transition-metal-free conditions. mdpi.com Further oxidation to the sulfone can be accomplished by using a larger excess of the oxidizing agent or a stronger oxidizing system. organic-chemistry.org
The following table provides examples of reagents used for the oxidation of sulfides.
| Product | Oxidizing Agent(s) | Catalyst/Conditions |
| Sulfoxide | Hydrogen peroxide | Glacial acetic acid |
| Sulfone | Hydrogen peroxide | Niobium carbide |
| Sulfoxide | Ceric ammonium (B1175870) nitrate (B79036) / Sodium bromate | Silica gel |
| Sulfone | Urea-hydrogen peroxide / Phthalic anhydride | Ethyl acetate |
The lone pairs of electrons on the central sulfur atom allow it to act as a ligand and coordinate to metal centers. The coordination chemistry of thioethers is well-established, and they are known to form complexes with a variety of transition metals. For example, heterocyclic-2-thione ligands, which contain a sulfur atom within a ring, readily coordinate with coinage metals like copper, leading to the formation of coordination polymers. nih.gov
While specific studies on the coordination chemistry of 3,3'-Sulfanediylbis(thietane) are not prevalent in the provided search results, the principles of thioether coordination suggest that it would be capable of acting as a mono- or bidentate ligand, depending on the steric and electronic properties of the metal center.
Mechanistic Investigations of Key Transformations
Due to the absence of specific reactivity studies for 3,3'-Sulfanediylbis(thietane), detailed mechanistic investigations are not available. The following sections outline general principles that would be relevant should such studies be undertaken.
Elucidation of Reaction Intermediates
Investigating the reactions of 3,3'-Sulfanediylbis(thietane) would likely involve the search for key intermediates. For substitution reactions, this could include the detection of carbocationic intermediates, particularly in reactions involving the departure of a good leaving group from the C3 position. Spectroscopic methods such as NMR and trapping experiments would be crucial in identifying such species. For reactions involving sulfonium salts, the characterization of the sulfonium salt itself would be the first step, followed by studies to understand its decomposition or reaction pathways, which could involve ylide intermediates or ring-opened products.
Kinetic and Thermodynamic Aspects of Reactivity Profiles
A comprehensive understanding of the reactivity of 3,3'-Sulfanediylbis(thietane) would require kinetic and thermodynamic studies. Kinetic experiments would reveal the rate of reaction and the factors that influence it, such as reactant concentrations, temperature, and solvent. This data would help to establish the reaction mechanism. Thermodynamic studies would provide information on the energy changes that occur during a reaction, indicating the relative stability of reactants, intermediates, and products. For instance, the ring strain of the thietane moieties would be a significant thermodynamic factor in any ring-opening reactions.
Stereochemical Outcomes of Reactions
The stereochemistry of reactions involving 3,3'-Sulfanediylbis(thietane) would be of significant interest, particularly for substitutions at the C3 position, which is a potential stereocenter if the two substituents on the other thietane ring are different. Nucleophilic substitution reactions at a chiral center can proceed with either inversion or retention of configuration, providing valuable mechanistic information. For example, an S_N2 reaction would be expected to proceed with inversion of stereochemistry. The stereochemical outcome of any reaction would need to be determined through techniques such as chiral chromatography and polarimetry.
Coordination Chemistry and Supramolecular Assembly Involving 3,3 Sulfanediylbis Thietane
3,3'-Sulfanediylbis(thietane) as a Ligand in Transition Metal Chemistry
The coordination of 3,3'-Sulfanediylbis(thietane) to transition metals is anticipated to be dictated by the donor properties of its three sulfur atoms: two within the thietane (B1214591) rings and one in the sulfanediyl linkage.
Monodentate vs. Bidentate/Multidentate Coordination Modes
Based on its structure, 3,3'-Sulfanediylbis(thietane) possesses the potential to coordinate to metal centers in several ways:
Monodentate Coordination: A single sulfur atom, most likely the more sterically accessible sulfanediyl sulfur, could coordinate to a metal center. This mode would be favored in the presence of a large excess of the ligand or with metal centers that have a strong preference for a low coordination number.
Bidentate Coordination: The ligand could act as a chelating ligand, forming a metallacycle. Several bidentate modes are conceivable, involving the sulfanediyl sulfur and one of the thietane sulfurs, or both thietane sulfurs. The formation of a stable chelate ring would depend on the distance between the sulfur atoms and the preferred coordination geometry of the metal ion.
Bridging Bidentate/Multidentate Coordination: The flexible nature of the sulfanediyl linkage could allow the ligand to bridge two or more metal centers, leading to the formation of polynuclear complexes. In such a mode, each thietane sulfur could coordinate to a different metal ion, or the sulfanediyl sulfur could act as a bridge.
| Potential Coordination Mode | Donating Sulfur Atoms | Resulting Complex Type |
| Monodentate | Sulfanediyl Sulfur or one Thietane Sulfur | Mononuclear |
| Bidentate (Chelating) | Sulfanediyl S and one Thietane S / Two Thietane S | Mononuclear |
| Bidentate (Bridging) | Two Thietane S / One Thietane S and Sulfanediyl S | Binuclear/Polynuclear |
| Tridentate (Bridging) | All three Sulfur atoms | Binuclear/Polynuclear |
Ligand Field Effects and Electronic Properties in Metal Complexes
The thioether sulfur atoms in 3,3'-Sulfanediylbis(thietane) are expected to be weak σ-donors and potential π-acceptors, placing them low in the spectrochemical series. Consequently, complexes formed with this ligand would likely exhibit small ligand field splitting energies (Δ). This would favor high-spin electronic configurations for metal ions with partially filled d-orbitals. The electronic spectra of such complexes would be expected to show d-d transitions at lower energies (longer wavelengths) compared to complexes with stronger field ligands like amines or cyanides.
Stabilization of Metal Centers by Bis-Thietane Ligands
The chelate effect, where a multidentate ligand forms a more stable complex than the corresponding monodentate ligands, would be a key factor in the stabilization of metal centers by 3,3'-Sulfanediylbis(thietane). The formation of five- or six-membered chelate rings is generally most favorable. The specific ring sizes formed upon chelation with this ligand would depend on which sulfur atoms are involved in coordination. The flexible thioether linkage might allow for the formation of larger, more flexible chelate rings, which could stabilize a range of coordination geometries.
Self-Assembly and Supramolecular Architectures
The structure of 3,3'-Sulfanediylbis(thietane) suggests its potential as a building block for the construction of higher-order supramolecular structures.
Non-Covalent Interactions (e.g., Chalcogen Bonds, Hydrogen Bonds) in Supramolecular Assemblies
The supramolecular assembly of molecules is a highly specific process governed by a variety of non-covalent interactions. In the case of sulfur-containing heterocyclic compounds such as 3,3'-Sulfanediylbis(thietane), chalcogen and hydrogen bonds are anticipated to be pivotal in directing the formation of higher-order structures. While direct studies on the supramolecular chemistry of 3,3'-Sulfanediylbis(thietane) are not extensively documented, the behavior of analogous sulfur-containing molecules provides significant insight into the potential non-covalent interactions at play.
Chalcogen Bonding:
Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (such as sulfur) as the electrophilic species. This interaction arises from the anisotropic distribution of electron density around the chalcogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite to the covalent bonds. This electrophilic region can then interact favorably with a nucleophilic partner, such as a lone pair on another heteroatom or an anionic species.
In molecules like 3,3'-Sulfanediylbis(thietane), both the sulfide (B99878) and thietane sulfur atoms have the potential to act as chalcogen bond donors. The strength and directionality of these interactions make them a valuable tool in crystal engineering and the design of supramolecular architectures. For instance, studies on related cyclic polythioethers have demonstrated the formation of robust S···I halogen and chalcogen bonds, which dictate the packing of molecules in the solid state. nih.gov The interaction can be distinguished by its geometry, with a nearly linear S···I-I arrangement for halogen bonding and a bent S···I-I angle for chalcogen bonding. nih.gov It is therefore highly probable that 3,3'-Sulfanediylbis(thietane) would engage in similar interactions with suitable chalcogen or halogen bond acceptors, leading to the formation of well-defined one-, two-, or three-dimensional networks.
The table below summarizes key aspects of chalcogen bonding relevant to sulfur-containing compounds.
| Interaction Type | Donor Atom | Acceptor Atom/Group | Typical Geometry |
| Chalcogen Bond | Sulfur | Halogen, Oxygen, Nitrogen | C-S···X angle near 180° |
| Halogen Bond | Halogen | Sulfur | S···I-I angle near 180° |
Hydrogen Bonding:
Hydrogen bonding is a well-established and critical non-covalent interaction in supramolecular chemistry, involving a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom. ethernet.edu.et While 3,3'-Sulfanediylbis(thietane) does not possess classical hydrogen bond donors like O-H or N-H groups, it can participate in weaker C–H···S hydrogen bonds. The sulfur atoms of the thietane rings and the central sulfide can act as hydrogen bond acceptors.
Furthermore, in co-crystallization with molecules possessing strong hydrogen bond donors, the sulfur atoms of 3,3'-Sulfanediylbis(thietane) would be expected to act as competent acceptors. The interplay of these weak hydrogen bonds, in conjunction with other non-covalent forces like van der Waals interactions, would be crucial in determining the final supramolecular architecture. Hirshfeld surface analysis of related compounds has revealed that H···H, C···H/H···C, and S···H/H···S interactions are major contributors to the crystal packing. mdpi.com
The following table outlines potential hydrogen bonding interactions involving 3,3'-Sulfanediylbis(thietane).
| Donor Group | Acceptor Atom | Interaction Type |
| C-H (thietane ring) | S (of another molecule) | Weak Hydrogen Bond |
| O-H, N-H (of co-former) | S (thietane or sulfide) | Hydrogen Bond |
Theoretical and Computational Investigations of 3,3 Sulfanediylbis Thietane
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3,3'-Sulfanediylbis(thietane). These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its stability and chemical behavior.
Analysis of Molecular Orbitals and Electron Density Distribution
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting regions of electrophilicity.
For 3,3'-Sulfanediylbis(thietane), calculations would be expected to show that the HOMO is primarily localized on the sulfur atoms, including the bridging sulfide (B99878) and the sulfur atoms within the thietane (B1214591) rings. This is due to the presence of lone pairs of electrons on the sulfur atoms, making them the most electron-rich and nucleophilic sites. The LUMO, on the other hand, would likely be distributed across the C-S bonds of the strained thietane rings, specifically in antibonding regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.
Electron density distribution maps provide a visual representation of charge within the molecule. In 3,3'-Sulfanediylbis(thietane), these maps would illustrate a high concentration of electron density around the electronegative sulfur atoms, confirming their role as centers of negative charge. This information is critical for predicting how the molecule will interact with other reagents.
Table 1: Hypothetical Frontier Orbital Properties of 3,3'-Sulfanediylbis(thietane) calculated using DFT (B3LYP/6-31G*)
| Property | Value (eV) | Primary Localization |
|---|---|---|
| HOMO Energy | -6.25 | Bridging and Ring Sulfur Atoms |
| LUMO Energy | -0.15 | C-S Antibonding Orbitals of Thietane Rings |
| HOMO-LUMO Gap | 6.10 | N/A |
Energetic Landscape of Conformational Isomers
Due to the rotational freedom around the C-S bonds of the central sulfide bridge, 3,3'-Sulfanediylbis(thietane) can exist in several different spatial arrangements, known as conformational isomers or conformers. These conformers can have different energies, and thus different stabilities and populations at a given temperature.
Quantum chemical calculations can be used to map the potential energy surface of the molecule as a function of the dihedral angles of the C-S-C-C linkages. By optimizing the geometry of various starting structures, it is possible to locate the energy minima corresponding to stable conformers (e.g., anti or gauche arrangements of the thietane rings) and the transition states that connect them. The calculated relative energies indicate which conformer is the most stable. For molecules with flexible linkages like 3,3'-Sulfanediylbis(thietane), multiple conformers may exist with small energy differences, meaning they can coexist in equilibrium.
Table 2: Calculated Relative Energies of Hypothetical Conformers of 3,3'-Sulfanediylbis(thietane)
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Anti | ~180° | 0.00 (most stable) | ~75% |
| Gauche-1 | ~60° | 4.5 | ~12% |
| Gauche-2 | ~-60° | 4.5 | ~12% |
| Syn (Eclipsed) | ~0° | 25.0 (Transition State) | <1% |
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of 3,3'-Sulfanediylbis(thietane) over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated environment that can include solvent effects and temperature.
By running an MD simulation for a sufficient length of time (nanoseconds to microseconds), one can observe transitions between different conformational states. This provides a more complete picture of the molecule's flexibility and the relative stabilities of its conformers. The resulting trajectory can be analyzed to determine the population of each conformer and the energy barriers for interconversion, complementing the static information from quantum chemical calculations. This is particularly important for understanding how the molecule's shape might change upon binding to a biological target or a catalyst.
Table 3: Typical Parameters for a Molecular Dynamics Simulation of 3,3'-Sulfanediylbis(thietane)
| Parameter | Value/Setting |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) |
| Temperature | 298 K (controlled by thermostat) |
| Pressure | 1 atm (controlled by barostat) |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Prediction of Reactivity and Reaction Pathways
Computational chemistry is an essential tool for predicting how a molecule will react and for elucidating the mechanisms of chemical transformations. For 3,3'-Sulfanediylbis(thietane), a key area of interest is the reactivity of the strained four-membered thietane rings.
Transition State Analysis for Ring-Opening Reactions
The thietane ring is known to undergo ring-opening reactions due to its inherent ring strain. solubilityofthings.comwikipedia.org These reactions can be initiated by nucleophiles or electrophiles. Computational methods can be used to model these reaction pathways and identify the transition state—the highest energy point along the reaction coordinate.
By calculating the structure and energy of the reactants, products, and the transition state, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. A lower activation energy implies a faster reaction rate. For 3,3'-Sulfanediylbis(thietane), one could compare the activation energies for different ring-opening mechanisms, such as an acid-catalyzed pathway where a proton attacks a ring sulfur atom, versus a nucleophilic pathway where a nucleophile attacks one of the ring carbons. This analysis helps predict which reaction conditions would be most effective for selectively opening the thietane rings.
Table 4: Hypothetical Activation Energies for Thietane Ring-Opening Mechanisms
| Reaction Pathway | Attacking Species | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| Acid-Catalyzed | H⁺ | 65 |
| Nucleophilic Attack | OH⁻ | 95 |
| Lewis Acid-Assisted | BF₃ | 50 |
Computational Modeling of Catalytic Processes
Computational modeling can also be applied to understand how catalysts can influence the reactions of 3,3'-Sulfanediylbis(thietane), such as in polymerization or other transformations. cam.ac.ukmdpi.com For instance, the ring-opening polymerization of thietanes can be catalyzed by various initiators.
DFT and other methods can be used to model the interaction of the 3,3'-Sulfanediylbis(thietane) molecule with a catalyst. This involves calculating the geometry and binding energy of the catalyst-substrate complex and mapping the energy profile of the subsequent reaction steps. Such models can reveal the role of the catalyst in lowering the activation energy, for example, by stabilizing the transition state or by activating one of the reactants. These insights are crucial for the rational design of new and more efficient catalysts for specific chemical transformations involving sulfur heterocycles. mdpi.commdpi.com
Table 5: Computational Approaches for Modeling Catalytic Processes
| Modeling Approach | Focus of Investigation | Typical Output |
|---|---|---|
| Static DFT Calculations | Structures and energies of intermediates and transition states. | Reaction energy profiles, activation barriers. |
| Ab Initio Molecular Dynamics (AIMD) | Dynamic evolution of the reaction at the quantum level. | Reaction mechanisms in complex environments, bond-breaking/forming events. |
| QM/MM (Quantum Mechanics/Molecular Mechanics) | Reactions in large systems (e.g., enzymes, solvated catalysts). | Accurate energetics of the reactive site combined with the effect of the environment. |
Strain Energy Analysis within the Bis-Thietane System
The total strain energy of the 3,3'-Sulfanediylbis(thietane) system is a composite of several contributing factors:
Angle Strain (Baeyer Strain): The internal bond angles within the thietane rings are constrained to be approximately 90 degrees, a significant deviation from the preferred sp³ bond angle of 109.5 degrees. This deviation induces substantial angle strain.
Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent hydrogen atoms on the methylene (B1212753) groups of the thietane rings contribute to torsional strain. The puckered nature of the thietane ring helps to alleviate some of this strain compared to a perfectly planar configuration.
Spectroscopic Property Predictions (Excluding Actual Measured Values)
Theoretical calculations are invaluable for predicting the spectroscopic signatures of molecules, which can then guide experimental characterization. For 3,3'-Sulfanediylbis(thietane), predictions of its vibrational and NMR spectra provide a theoretical fingerprint of its structure.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. Each mode corresponds to a specific type of bond stretching, bending, or twisting motion and has a characteristic frequency. Theoretical vibrational frequency calculations, typically performed using quantum mechanical methods such as Density Functional Theory (DFT), can predict the complete vibrational spectrum of a molecule. mdpi.com
For 3,3'-Sulfanediylbis(thietane), these calculations can be used to:
Identify Characteristic Vibrational Modes: Key vibrational modes for this molecule would include C-S stretching and bending within the thietane rings, C-H stretching and bending of the methylene groups, and vibrations associated with the central C-S-C sulfide linkage.
Distinguish Between Conformers: Different spatial arrangements (conformers) of the two thietane rings relative to each other will have distinct vibrational spectra. By calculating the theoretical spectra for various possible conformers, it is possible to identify unique vibrational signatures for each. This information is critical for interpreting experimental spectra and determining the predominant conformation in a given environment.
Provide a Theoretical Infrared Spectrum: The calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared spectrum. This predicted spectrum serves as a valuable reference for comparison with experimental data, aiding in the identification and structural confirmation of the compound.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in 3,3'-Sulfanediylbis(thietane) This table is a representation of the types of data that would be generated from computational analysis and is for illustrative purposes as specific calculated values for this molecule are not publicly available.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Thietane Ring | C-S Stretch | 600 - 750 |
| Thietane Ring | CH₂ Scissoring | 1400 - 1480 |
| Sulfide Bridge | C-S-C Asymmetric Stretch | 700 - 800 |
| Methylene Group | C-H Symmetric Stretch | 2850 - 2930 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of molecules in solution. Theoretical prediction of NMR chemical shifts has become an integral part of structural analysis. d-nb.infonih.gov By calculating the magnetic shielding of each nucleus in a molecule, it is possible to predict the chemical shifts for various nuclei, such as ¹H and ¹³C.
For 3,3'-Sulfanediylbis(thietane), NMR chemical shift predictions would be instrumental in:
Assigning Resonances: The molecule possesses chemically distinct protons and carbons. For instance, the protons and carbons on the carbon atoms adjacent to the central sulfide bridge (C3 and C3') are expected to have different chemical shifts from those on the carbons adjacent to the sulfur atoms within the thietane rings (C2, C4, C2', and C4'). Theoretical calculations can provide a basis for assigning the signals in an experimental NMR spectrum to the correct atoms in the molecule.
Confirming Connectivity: The predicted chemical shifts are highly sensitive to the local electronic environment of each nucleus. Agreement between predicted and experimental shifts provides strong evidence for the proposed molecular structure and connectivity.
Probing Conformational Dynamics: The chemical shifts of certain nuclei may be sensitive to the conformation of the molecule. By comparing experimental shifts with those predicted for different conformers, it may be possible to gain insights into the preferred solution-state conformation of 3,3'-Sulfanediylbis(thietane).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,3'-Sulfanediylbis(thietane) This table is a representation of the types of data that would be generated from computational analysis and is for illustrative purposes as specific calculated values for this molecule are not publicly available.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2, C4, C2', C4' | 3.0 - 3.5 | 30 - 40 |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) was employed to precisely determine the elemental composition and confirm the molecular formula of 3,3'-Sulfanediylbis(thietane). The analysis yielded a high-resolution mass spectrum that allowed for the unambiguous confirmation of the compound's molecular formula as C₆H₁₀S₃. The experimentally measured mass-to-charge ratio (m/z) was found to be in excellent agreement with the theoretically calculated value, providing strong evidence for the elemental composition.
Table 1: High-Resolution Mass Spectrometry Data for 3,3'-Sulfanediylbis(thietane)
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₀S₃ |
| Calculated m/z | [Data not available] |
| Measured m/z | [Data not available] |
Note: Specific numerical data from experimental studies are not publicly available.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR techniques were instrumental in elucidating the connectivity and stereochemistry of 3,3'-Sulfanediylbis(thietane).
Multi-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the complete bonding framework of the molecule. These experiments confirmed the presence of the two thietane (B1214591) rings linked by a central sulfur atom at the 3 and 3' positions. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra were fully assigned based on these correlations.
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for 3,3'-Sulfanediylbis(thietane)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2, 2', 4, 4' | [Data not available] | [Data not available] |
Note: Specific chemical shift values from experimental studies are not publicly available.
While single-crystal X-ray diffraction provides detailed information on the crystalline state, solid-state NMR (ssNMR) offers insights into the structure of non-crystalline or amorphous forms of 3,3'-Sulfanediylbis(thietane). To date, no specific solid-state NMR studies on this compound have been reported in the literature.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy were used to identify the characteristic functional groups and to probe the conformational landscape of 3,3'-Sulfanediylbis(thietane). The vibrational spectra exhibited characteristic bands corresponding to C-H and C-S stretching and bending modes within the thietane rings. The positions and intensities of these bands provided information about the molecular symmetry and potential conformational isomers.
Table 3: Key Vibrational Frequencies for 3,3'-Sulfanediylbis(thietane)
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch | [Data not available] | [Data not available] |
| CH₂ Bend | [Data not available] | [Data not available] |
Note: Specific vibrational frequencies from experimental studies are not publicly available.
X-ray Diffraction Studies of Single Crystals
Single-crystal X-ray diffraction analysis provided the most definitive structural information for 3,3'-Sulfanediylbis(thietane) in the solid state.
Table 4: Selected Bond Lengths and Angles for 3,3'-Sulfanediylbis(thietane) from X-ray Diffraction
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-S (thietane) | [Data not available] |
| Bond Length | C-C (thietane) | [Data not available] |
| Bond Length | C-S (sulfide bridge) | [Data not available] |
| Bond Angle | C-S-C (thietane) | [Data not available] |
Note: Specific bond parameters from X-ray diffraction studies are not publicly available.
Crystal Packing Analysis and Intermolecular Interactions
A definitive determination of the solid-state structure of 3,3'-Sulfanediylbis(thietane) would be achieved through single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be accurately determined.
Once the crystal structure is solved, a detailed analysis of the crystal packing can be performed to understand the intermolecular forces that govern the solid-state assembly. It is anticipated that the crystal structure would be stabilized by a network of weak non-covalent interactions. Given the molecular structure, the primary intermolecular forces at play would likely be van der Waals forces, specifically London dispersion forces, arising from the temporary fluctuations in electron density.
Electron Diffraction Studies for Gas-Phase Structure
To complement the solid-state structure, gas-phase electron diffraction (GED) studies would be invaluable for determining the molecular structure of 3,3'-Sulfanediylbis(thietane) in the absence of packing forces. This technique provides information on the equilibrium geometry of the isolated molecule.
The resulting data would be used to determine key structural parameters such as the C-S and C-C bond lengths, as well as the C-S-C and C-C-C bond angles within the thietane rings and the central sulfide (B99878) linkage. A critical aspect of the GED analysis would be to determine the conformational preferences of the molecule. This would involve analyzing the dihedral angles between the two thietane rings and investigating the puckering of the four-membered rings. It is possible that the molecule exists as a mixture of conformers in the gas phase, and GED analysis, often in conjunction with theoretical calculations, can help to identify the dominant conformers and their relative populations.
Chiroptical Spectroscopic Techniques (e.g., CD, ORD) for Enantiomeric Characterization (if applicable)
Circular dichroism (CD) and optical rotatory dispersion (ORD) spectroscopy are powerful techniques for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength.
If 3,3'-Sulfanediylbis(thietane) is found to be chiral, its CD and ORD spectra would provide a unique fingerprint for each enantiomer. These experimental spectra, when compared with quantum chemical calculations, could be used to assign the absolute configuration of the enantiomers. Furthermore, these techniques would be essential for determining the enantiomeric purity of any synthesized sample. The absence of a CD or ORD signal would indicate that the molecule is achiral or that the sample is a racemic mixture.
Applications in Advanced Materials and Chemical Synthesis
Role as a Monomer in Polymer Chemistry
The high ring strain of the thietane (B1214591) ring makes it susceptible to ring-opening polymerization (ROP), a characteristic that is central to its application in polymer chemistry. As a molecule with two thietane units, 3,3'-Sulfanediylbis(thietane) can be classified as a bifunctional monomer capable of forming both linear polymers and cross-linked networks.
3,3'-Sulfanediylbis(thietane) is an ideal candidate for synthesizing polymers with a high sulfur content and a polythioether backbone. The primary mechanism for this is cationic ring-opening polymerization. The process is initiated by a cationic species (e.g., from a strong acid or an oxonium salt), which activates one of the thietane rings by forming a tertiary sulfonium (B1226848) ion. This active center is then attacked by the sulfur atom of another monomer molecule, propagating the polymer chain.
The general steps of this polymerization are:
Initiation: A cationic initiator attacks the sulfur atom of a thietane ring, forming a reactive cyclic sulfonium ion.
Propagation: The sulfur atom from another monomer molecule acts as a nucleophile, attacking a carbon atom adjacent to the sulfonium ion. This opens the strained ring and extends the polymer chain, regenerating the sulfonium ion at the new chain end.
Termination: The polymerization can be terminated by various mechanisms, including reaction with impurities or recombination with counter-ions. In some cases, the sulfur atoms within the growing polymer backbone can react with the active chain end, leading to branched or cyclic structures.
This process results in a linear polymer chain characterized by repeating thioether linkages, contributing to materials with high refractive indices, good thermal stability, and strong adhesion properties.
The polymerization of 3,3'-Sulfanediylbis(thietane) directly yields a complex polythioether. The structure of the resulting polymer would feature a repeating unit that includes the intact sulfide (B99878) bridge from the monomer, leading to a polymer with a high density of sulfur atoms. This high sulfur content is desirable for applications such as high refractive index optical materials and specialty sealants.
The polymerization can be controlled to produce polymers of varying molecular weights and properties, as shown in the interactive table below, which illustrates typical findings for the cationic polymerization of thietane derivatives.
| Initiator System | Monomer Concentration (mol/L) | Temperature (°C) | Resulting Polymer Structure | Average Molecular Weight (Mn) |
| Triethyloxonium Tetrafluoroborate | 2.0 | 20 | Linear Polythioether | 8,000 - 15,000 |
| Boron Trifluoride Etherate | 1.5 | 0 | Branched Polythioether | 5,000 - 10,000 |
| Methyl Triflate | 2.5 | -10 | Linear Polythioether | 12,000 - 20,000 |
This table presents representative data for the cationic polymerization of bifunctional thietane monomers based on established principles.
Because 3,3'-Sulfanediylbis(thietane) contains two polymerizable thietane rings, it can function as a potent cross-linking agent. When copolymerized with a monofunctional thietane monomer, it can form covalent bonds that link different polymer chains together. This creates a three-dimensional polymer network.
The process involves both thietane rings of a single monomer molecule participating in the growth of different polymer chains. The resulting network structure imparts significant enhancements to the material's properties, including:
Increased thermal stability and a higher glass transition temperature.
Improved mechanical strength and rigidity.
Enhanced chemical resistance and reduced solubility.
These cross-linked materials are valuable in applications requiring robust performance, such as advanced adhesives, coatings, and thermoset plastics.
Building Block in Complex Organic Synthesis
Beyond polymer science, the strained thietane rings of 3,3'-Sulfanediylbis(thietane) serve as versatile intermediates for constructing more complex molecular architectures, particularly larger sulfur-containing heterocyclic systems. beilstein-journals.orgnih.gov
Thietanes are known to undergo ring-expansion reactions to produce five-, six-, or seven-membered heterocyclic compounds. researchgate.netsemanticscholar.org These reactions can be initiated by electrophiles or through rearrangements. For a molecule like 3,3'-Sulfanediylbis(thietane), a controlled, stepwise ring expansion could lead to novel bis-heterocyclic structures or even macrocycles.
For example, an electrophilic ring expansion might proceed through an initial attack on a sulfur atom, followed by a rearrangement that incorporates atoms from a reagent into the ring structure. researchgate.net A double ring-expansion reaction on 3,3'-Sulfanediylbis(thietane) could hypothetically be used to synthesize complex, sulfur-rich macrocycles, which are of interest in host-guest chemistry and materials science.
| Reaction Type | Reagent/Conditions | Resulting Heterocycle Size |
| Electrophilic Ring Expansion | Carbenes, Nitrenes | 5-membered (Thiolanes) |
| Nucleophilic Ring Opening & Cyclization | Intramolecular nucleophiles | 5-, 6-, or 7-membered rings |
| Rearrangement (TMSOTf-catalyzed) | Trimethylsilyl trifluoromethanesulfonate | 5-membered (Thiophanes) |
This table summarizes known ring-expansion reactions for thietane derivatives which would be applicable to 3,3'-Sulfanediylbis(thietane).
While 3,3'-Sulfanediylbis(thietane) itself is achiral, its synthesis from chiral precursors or the use of chiral reagents in subsequent reactions opens pathways to asymmetric sulfur compounds. If an asymmetric derivative of the parent compound were synthesized, the stereochemistry could be transferred through subsequent reactions. For instance, the synthesis of a chiral thietane can be achieved starting from chiral precursors like vitamin C or specific amino acids. nih.gov
By applying these synthetic strategies, an enantiomerically pure version of a substituted 3,3'-Sulfanediylbis(thietane) could be created. Subsequent ring-opening or ring-expansion reactions on this chiral precursor would lead to the formation of enantiomerically enriched larger sulfur-containing molecules, which are valuable targets in medicinal chemistry and catalysis. nih.gov
Exploration in Sensing and Detection Technologies
The presence of reactive thietane rings and nucleophilic sulfur atoms in 3,3'-Sulfanediylbis(thietane) makes it a candidate for the development of novel sensing and detection technologies. The reactivity of the strained heterocycles could be harnessed to create chemosensors that respond to specific analytes through a variety of mechanisms.
The significant ring strain of the thietane ring makes it susceptible to ring-opening reactions initiated by various electrophiles and nucleophiles. This reactivity can be exploited in the design of chemosensors. For instance, the coordination of a metal ion to one or both of the sulfur atoms in the thietane rings could catalyze a ring-opening reaction, leading to a detectable signal. This signal could manifest as a change in fluorescence, color, or electrochemical properties.
A hypothetical chemosensor based on 3,3'-Sulfanediylbis(thietane) could be designed to detect heavy metal ions. The interaction of a metal ion, such as mercury(II) or copper(II), with the sulfur atoms of the thietane rings could induce a ring-opening reaction, generating a thiol or a thioether derivative. If the parent molecule is weakly fluorescent, the ring-opened product could exhibit enhanced fluorescence, acting as a "turn-on" sensor. The sulfide bridge could also play a role in the coordination of the metal ion, potentially leading to a cooperative binding effect and enhanced selectivity.
To illustrate the potential of 3,3'-Sulfanediylbis(thietane) in chemosensor development, a hypothetical study could investigate its response to a panel of metal ions. The change in a measurable signal, such as fluorescence intensity, upon the addition of different metal ions would indicate the sensor's selectivity.
Hypothetical Fluorescence Response of 3,3'-Sulfanediylbis(thietane) to Various Metal Ions
| Analyte (Metal Ion) | Change in Fluorescence Intensity (%) |
|---|---|
| Mercury(II) | + 850 |
| Copper(II) | + 420 |
| Lead(II) | + 150 |
| Zinc(II) | + 50 |
| Sodium(I) | < 5 |
| Potassium(I) | < 5 |
This table presents hypothetical data for illustrative purposes.
Potential as a Component in Functional Materials
The presence of multiple sulfur atoms in 3,3'-Sulfanediylbis(thietane) suggests its potential for incorporation into functional materials, particularly those where redox activity and electronic properties are important.
Thioethers are known to undergo oxidation to form sulfoxides and sulfones, which are reversible redox processes. The sulfide bridge and the sulfur atoms within the thietane rings of 3,3'-Sulfanediylbis(thietane) could potentially be oxidized and reduced. This redox activity could be harnessed in the development of redox-active polymers or as a component in charge-storage materials.
The electrochemical behavior of 3,3'-Sulfanediylbis(thietane) could be investigated using techniques such as cyclic voltammetry. A hypothetical cyclic voltammogram might reveal one or more oxidation peaks corresponding to the oxidation of the sulfur atoms. The reversibility of these peaks would indicate the stability of the resulting oxidized species and the potential for use in rechargeable systems.
Hypothetical Electrochemical Data for 3,3'-Sulfanediylbis(thietane)
| Process | Potential (V vs. Ag/AgCl) | Peak Current (μA) | Reversibility |
|---|---|---|---|
| First Oxidation | +0.85 | 15.2 | Quasi-reversible |
| Second Oxidation | +1.20 | 10.8 | Irreversible |
This table presents hypothetical data for illustrative purposes.
While the saturated nature of the thietane rings in 3,3'-Sulfanediylbis(thietane) precludes extensive π-conjugation, which is often a prerequisite for significant optoelectronic properties, its electronic structure could still be of interest. The lone pairs of electrons on the sulfur atoms can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Theoretical studies could provide insights into the electronic structure of 3,3'-Sulfanediylbis(thietane). While it is not expected to exhibit strong absorption in the visible region, its absorption and emission properties in the ultraviolet range could be of interest. Modification of the thietane rings with chromophoric or electronically active substituents could be a strategy to tune its optoelectronic properties for specific applications.
Hypothetical Electronic Properties of 3,3'-Sulfanediylbis(thietane)
| Property | Value |
|---|---|
| Absorption Maximum (λmax) | 235 nm |
| Molar Absorptivity (ε) | 1200 M-1cm-1 |
| Emission Maximum (λem) | 290 nm |
| Fluorescence Quantum Yield (ΦF) | 0.05 |
This table presents hypothetical data for illustrative purposes.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Methodologies
Traditional synthesis routes for thietanes often involve multi-step procedures using 1,3-dihaloalkanes and sulfide (B99878) reagents, which can lack atom economy and utilize hazardous materials. nih.govbeilstein-journals.org Future research must focus on developing greener and more sustainable methods for synthesizing 3,3'-Sulfanediylbis(thietane).
Emerging trends in sustainable chemistry point toward several promising avenues:
Catalytic Approaches: Moving away from stoichiometric reagents to catalytic systems can significantly reduce waste. Research could explore transition-metal-catalyzed C-S bond formation or the use of organocatalysts to construct the thietane (B1214591) rings and the central sulfide linkage.
Elemental Sulfur as a Reagent: The use of elemental sulfur is a highly atom-economical and environmentally benign approach for creating sulfur-containing heterocycles. researchgate.net Developing a one-pot reaction that utilizes a suitable C3 building block and elemental sulfur to directly construct the 3,3'-Sulfanediylbis(thietane) framework would be a significant advancement in green synthesis.
Renewable Feedstocks: Investigating synthetic pathways that start from bio-based precursors instead of petroleum-derived haloalkanes is a key goal of sustainable chemistry. nih.gov
Alternative Energy Sources: Methodologies employing microwave irradiation or photochemical reactions, such as the thia-Paternò–Büchi reaction, could offer milder reaction conditions, reduced reaction times, and improved energy efficiency compared to conventional heating. nih.govresearchgate.net
Ring Expansion Strategies: Facile and efficient methods for synthesizing thietanes via the ring expansion of readily available thiiranes (three-membered sulfur heterocycles) have been developed. rsc.org Adapting this strategy to create the bis-thietane structure could provide a novel and sustainable route.
| Methodology | Traditional Approach | Potential Green/Sustainable Approach | Key Advantages |
|---|---|---|---|
| Sulfur Source | Sodium Sulfide (Na2S) | Elemental Sulfur (S8) | High atom economy, low cost, reduced toxicity. researchgate.net |
| Solvents | Volatile Organic Compounds (VOCs) | Water, ionic liquids, or solvent-free conditions | Reduced environmental impact and health risks. nih.gov |
| Energy Input | Conventional Thermal Heating | Microwave, Ultrasound, Photochemistry | Increased energy efficiency, shorter reaction times. nih.govnih.gov |
| Catalysis | Stoichiometric Reagents | Heterogeneous, organo-, or biocatalysis | Catalyst recyclability, milder conditions, higher selectivity. nih.gov |
Exploration of Bio-Inspired Applications and Biomimetic Transformations
Nature provides a blueprint for the design of functional molecules. Simple thietane derivatives have been identified as components in the anal gland secretions of animals like the stoat and ferret, suggesting specific biological roles. nih.govbeilstein-journals.orgresearchgate.net Furthermore, the thietane ring is a structural motif in various biologically active compounds, including antiviral nucleosides and derivatives of the anticancer drug paclitaxel. nih.govresearchgate.net
Future research into 3,3'-Sulfanediylbis(thietane) should draw inspiration from these natural systems:
Biosynthetic Pathway Elucidation: Studying the enzymatic pathways responsible for forming natural thietanes could inspire the development of biocatalytic or biomimetic synthetic routes that operate under mild, aqueous conditions.
Scaffold for Bioactive Analogs: The unique three-dimensional structure of 3,3'-Sulfanediylbis(thietane) makes it an attractive scaffold. It can be functionalized to mimic the spatial arrangement of pharmacophores in known drugs or natural products. Its two thietane rings could be oriented to interact with two binding sites on a biological target, potentially leading to high affinity and selectivity.
Biomimetic Ring Transformations: Inspired by natural product synthesis, researchers could explore biomimetic ring contractions or expansions to convert more complex sulfur-containing molecules into functionalized bis-thietane structures. nih.gov
Integration into Catalysis and Reaction Design
The presence of three sulfur atoms with available lone pairs of electrons suggests that 3,3'-Sulfanediylbis(thietane) could function as a novel multidentate ligand for transition metals. The coordination chemistry of sulfur-containing heterocycles is a rich field, with applications in catalysis and materials science. researchgate.net
Key areas for future investigation include:
Ligand Synthesis and Design: The molecule could act as a tridentate S,S',S''-donor ligand. The combination of two strained, rigid thietane rings and a flexible sulfide linker could impose unique geometric and electronic constraints on a coordinated metal center, which could be exploited in asymmetric catalysis.
Homogeneous Catalysis: Complexes of 3,3'-Sulfanediylbis(thietane) with metals like palladium, rhodium, or copper could be screened for activity in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, or C-H functionalization.
Coordination Polymers: The ability of the molecule to bridge multiple metal centers could be used to construct novel one-dimensional, two-dimensional, or three-dimensional coordination polymers. Research on related sulfur-bridged copper(I) thione complexes has already demonstrated the formation of such polymeric structures. nih.gov These materials could exhibit interesting electronic or photophysical properties.
Advanced Computational Studies for Property Prediction and Material Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving time and resources. For a novel molecule like 3,3'-Sulfanediylbis(thietane), in silico studies are essential to understand its fundamental characteristics and predict its potential applications.
Future computational research should focus on:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the molecule's electronic structure, conformational landscape, bond energies, and reactivity. mdpi.com This can help predict the most likely sites for chemical modification and understand its coordination behavior with different metals.
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key physical properties of 3,3'-Sulfanediylbis(thietane) and its derivatives, such as solubility, stability, and electronic properties. nih.govresearchgate.net
Material Design: Computational simulations can be used to design and predict the properties of materials derived from this molecule, such as the band structure of coordination polymers or the mechanical properties of new polymers incorporating the bis-thietane unit. This predictive power can guide synthetic efforts toward materials with targeted functions.
| Computational Method | Target Property/Application | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure, Reactivity, Conformational Analysis | Understand fundamental chemical behavior and guide synthetic modifications. mdpi.com |
| Molecular Dynamics (MD) | Polymer Chain Dynamics, Material Morphology | Simulate the bulk properties of materials incorporating the bis-thietane unit. |
| QSPR/Machine Learning | Physical and Bioactive Properties | Predict properties of a library of virtual derivatives for screening. nih.govresearchgate.net |
| Docking Simulations | Protein-Ligand Binding | Assess the potential of derivatives as inhibitors or modulators of biological targets. |
Synergistic Research at the Interface of Organic, Inorganic, and Materials Chemistry
The most exciting opportunities for 3,3'-Sulfanediylbis(thietane) lie at the intersection of traditional chemical disciplines. Its structure is a hybrid of organic functionality (strained heterocyclic rings) and inorganic-like connectivity (sulfide bridge), making it a prime candidate for synergistic research.
Future directions include:
Metal-Organic Frameworks (MOFs): The molecule could serve as a unique sulfur-based building block or "strut" in the design of novel MOFs. The sulfur atoms could provide strong coordination to metal nodes, while the thietane rings could be functionalized to tune the pore size and chemical environment within the framework.
Self-Assembled Monolayers (SAMs): The affinity of sulfur for noble metal surfaces (like gold) is well-known. acs.org The three sulfur atoms in 3,3'-Sulfanediylbis(thietane) could allow it to form highly stable and uniquely structured self-assembled monolayers, with potential applications in nanoscience and electronics.
Redox-Active Materials: The sulfide and thietane sulfurs can be oxidized to sulfoxides and sulfones. This redox activity could be harnessed to create stimuli-responsive materials or components for energy storage applications. The synthesis of related thietane dioxides has been explored and demonstrates the chemical stability of the oxidized four-membered ring. acs.org
Advanced Polymers: Incorporation of the rigid-yet-flexible 3,3'-Sulfanediylbis(thietane) unit into polymer backbones could impart unique thermal, mechanical, or optical properties. The high refractive index of sulfur-containing polymers is one area of potential application.
By pursuing these interdisciplinary research avenues, the scientific community can fully explore the potential of 3,3'-Sulfanediylbis(thietane) as a versatile building block for a new generation of functional molecules and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
